molecular formula C21H19BrN2O2 B2358620 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide CAS No. 1798459-13-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide

Cat. No. B2358620
M. Wt: 411.299
InChI Key: JQZSGOSLEOHZBI-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is an organic compound with the formula (C6H5)2 . It’s an aromatic amine and is notable as a starting material for the production of polychlorinated biphenyls (PCBs) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, biphenyl derivatives can be synthesized through various methods, including Suzuki-coupling and demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For biphenyl, it is a solid at room temperature, with a melting point of 69.2 °C .

Scientific Research Applications

Cancer Prevention and Therapy

N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, has been investigated for its anti-cancer properties, particularly in the context of neuroblastoma, leukemia, and various solid tumors. It induces apoptosis in malignant cells through a mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 protein family, leading to cytochrome c release and caspase activation. This mechanism suggests its potential for therapeutic use in cancer treatment (Suzuki et al., 1999; Boya et al., 2003).

Chemoprevention

In addition to therapeutic applications, N-(4-hydroxyphenyl)retinamide has been explored for its role in cancer chemoprevention. It has shown effectiveness in reducing the incidence of second primary cancers, suggesting its potential as a preventive agent against cancer development. The underlying mechanisms may involve anti-angiogenic effects, which inhibit the formation of new blood vessels necessary for tumor growth, and the induction of apoptosis in pre-cancerous cells (Costa et al., 1994; Sogno et al., 2010).

Molecular Docking and Enzyme Inhibition

Research on biphenyl-based compounds, closely related to the chemical structure of interest, has identified their potential as inhibitors of specific enzymes like tyrosinase. This enzyme is crucial in the biosynthesis of melanin and other pigments. Molecular docking studies have shown that these compounds can effectively bind to and inhibit tyrosinase activity, suggesting potential applications in treatments for conditions like hyperpigmentation or for research into enzyme inhibition mechanisms (Kwong et al., 2017).

Safety And Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Biphenyl derivatives have been studied for their antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . This suggests potential future directions in the development of antibacterial drugs.

properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-21(26,14-24-20(25)17-11-19(22)13-23-12-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,26H,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZSGOSLEOHZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide

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